An In-depth Technical Guide on the Thermal Stability and Decomposition of Methyl perfluoro-3,6,9-trioxatridecanoate
An In-depth Technical Guide on the Thermal Stability and Decomposition of Methyl perfluoro-3,6,9-trioxatridecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Thermal Boundaries of a Unique Fluorinated Compound
Methyl perfluoro-3,6,9-trioxatridecanoate is a member of the per- and polyfluoroalkyl substances (PFAS) family, specifically a perfluoroalkyl ether ester. Its structure, characterized by a fully fluorinated carbon backbone interspersed with ether linkages and terminating in a methyl ester group, imparts a unique combination of properties.[1] The robust carbon-fluorine bonds are responsible for the exceptional thermal and chemical stability associated with PFAS.[2] However, the presence of ether oxygens and a non-fluorinated ester functional group introduces potential sites of thermal vulnerability that dictate the compound's stability limits.[3]
A thorough understanding of the thermal stability and decomposition pathways of Methyl perfluoro-3,6,9-trioxatridecanoate is crucial for its safe handling, storage, and application, particularly in fields like drug development where manufacturing processes can involve elevated temperatures. This guide provides a comprehensive overview of the principles governing its thermal degradation, methodologies for its assessment, and anticipated decomposition products.
Physicochemical Properties of Methyl perfluoro-3,6,9-trioxatridecanoate
A summary of the key physicochemical properties of Methyl perfluoro-3,6,9-trioxatridecanoate is presented in the table below.
| Property | Value | Source |
| CAS Number | 330562-42-0 | [4][5] |
| Molecular Formula | C11H3F19O5 | [4][5] |
| Molecular Weight | 576.11 g/mol | [5] |
| Physical State | Clear liquid | [4] |
| Boiling Point | 73 °C at 10 mmHg | [4] |
Core Principles of Thermal Decomposition in Fluorinated Ethers
The thermal decomposition of PFAS, including fluorinated ethers, is a complex process governed by the relative strengths of the chemical bonds within the molecule. While the C-F bond is exceptionally strong, the presence of C-C, C-O, and functional group bonds provides pathways for thermal degradation. The decomposition of perfluoroalkyl ether carboxylic acids (PFECAs), which are structurally similar to the title compound, often initiates at the non-fluorinated functional group, as it is typically the least stable part of the molecule.[3]
Key decomposition mechanisms for related PFAS include:
-
Decarboxylation: The cleavage of the bond between the carboxyl group and the perfluorinated chain is a common initial step in the decomposition of perfluorocarboxylic acids (PFCAs).[6]
-
Chain Scission: Both random and end-chain scission of the perfluorinated backbone can occur at elevated temperatures, leading to the formation of smaller perfluorinated radicals.[6][7]
-
Ether Bond Cleavage: The C-O ether bonds in perfluoroalkyl ether compounds are known to be weaker than the C-F bonds and can serve as initiation sites for decomposition.[3][7]
-
Elimination Reactions: The elimination of hydrogen fluoride (HF) has been observed in the pyrolysis of some PFCAs.[8]
For Methyl perfluoro-3,6,9-trioxatridecanoate, the methyl ester group and the ether linkages are the most likely points of initial thermal attack.
Experimental Assessment of Thermal Stability
A multi-faceted approach employing several analytical techniques is necessary to fully characterize the thermal stability and decomposition of Methyl perfluoro-3,6,9-trioxatridecanoate.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[9]
Experimental Protocol for TGA:
-
Sample Preparation: Accurately weigh 5-10 mg of Methyl perfluoro-3,6,9-trioxatridecanoate into a clean, inert TGA pan (e.g., platinum or alumina).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the sample weight percentage as a function of temperature.
-
Determine the onset temperature of decomposition, defined as the temperature at which a significant weight loss begins.
-
Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on phase transitions and thermal events such as melting, crystallization, and decomposition.[10][11][12][13]
Experimental Protocol for DSC:
-
Sample Preparation: Hermetically seal 2-5 mg of Methyl perfluoro-3,6,9-trioxatridecanoate in a DSC pan (e.g., aluminum or gold-plated stainless steel for higher temperatures and to prevent reactions).[14] An empty, hermetically sealed pan is used as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 0 °C.
-
Ramp the temperature from 0 °C to 400 °C (or a temperature determined by TGA to be just beyond the main decomposition event) at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
-
Determine the onset temperature and peak temperature for each thermal event.
-
Analysis of Decomposition Products by Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)
Identifying the volatile and semi-volatile products of thermal decomposition is crucial for elucidating the degradation pathway. TD-GC-MS is a powerful technique for this purpose.[15][16][17]
Experimental Protocol for TD-GC-MS:
-
Sample Pyrolysis:
-
Place a small, accurately weighed amount of Methyl perfluoro-3,6,9-trioxatridecanoate in a pyrolysis tube.
-
Heat the sample to a series of specific temperatures (e.g., just above the onset of decomposition as determined by TGA) under an inert atmosphere.
-
The evolved gases are trapped on a sorbent tube.
-
-
Thermal Desorption:
-
The sorbent tube is rapidly heated to desorb the trapped decomposition products into the GC-MS system.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Use a column suitable for separating volatile fluorinated compounds (e.g., a low-polarity capillary column).
-
Employ a temperature program that starts at a low temperature (e.g., 40 °C) and ramps up to a higher temperature (e.g., 250 °C) to separate the decomposition products based on their boiling points.
-
-
Mass Spectrometer (MS) Conditions:
-
Use electron impact (EI) ionization to generate fragment ions.
-
Scan a mass range appropriate for the expected decomposition products (e.g., m/z 30-600).
-
-
-
Data Analysis:
-
Identify the individual decomposition products by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.
-
Caption: Proposed decomposition pathways.
Potential Decomposition Products: Based on the proposed pathways, the following products could be expected:
-
Carbon dioxide (CO2) and carbon monoxide (CO)
-
Carbonyl fluoride (COF2)
-
Hydrogen fluoride (HF)
-
A variety of smaller perfluoroethers and perfluoroalkanes
The exact composition of the product mixture will depend on the decomposition temperature and atmosphere.
Data Interpretation and Reporting
The data from TGA, DSC, and GC-MS should be integrated to provide a comprehensive picture of the thermal stability of Methyl perfluoro-3,6,9-trioxatridecanoate.
Example Data Summary Table:
| Analytical Technique | Parameter | Result |
| TGA | Onset of Decomposition (T-onset) | Example: 250 °C |
| Temperature of Max. Decomposition Rate (T-max) | Example: 280 °C | |
| Residual Mass at 800 °C | Example: < 1% | |
| DSC | Endothermic/Exothermic Events | Example: Exothermic peak at 275 °C |
| GC-MS | Major Decomposition Products | Example: Perfluoro-2,5-dioxaheptane, CO2 |
Safety Precautions
Given the potential for the release of toxic and corrosive decomposition products, appropriate safety measures are imperative when conducting thermal studies on Methyl perfluoro-3,6,9-trioxatridecanoate.
-
Ventilation: All experiments should be performed in a well-ventilated fume hood. [18][19][20]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. [20]* HF Hazard: The decomposition of fluorinated compounds can produce highly toxic and corrosive hydrogen fluoride (HF). [3]Ensure that appropriate scrubbing solutions or traps are in place if significant quantities are expected. Be aware of first aid procedures for HF exposure. * Handling: Handle the compound with care, avoiding inhalation, ingestion, and skin contact. [18][19][20]
Conclusion
Methyl perfluoro-3,6,9-trioxatridecanoate, like other PFAS, possesses high thermal stability due to its perfluorinated structure. However, the presence of ether linkages and a methyl ester group provides pathways for thermal decomposition at elevated temperatures. A comprehensive analytical approach using TGA, DSC, and GC-MS is essential to fully characterize its thermal behavior. The anticipated decomposition pathways involve ester and ether bond cleavage, as well as decarbonylation, leading to the formation of smaller perfluorinated compounds, CO2, and potentially HF. A thorough understanding of these properties is critical for ensuring the safe and effective use of this compound in research and development.
References
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